molecular formula C11H14N2O2 B1589217 1-(6-Morpholino-3-pyridinyl)-1-ethanone CAS No. 265107-43-5

1-(6-Morpholino-3-pyridinyl)-1-ethanone

Cat. No.: B1589217
CAS No.: 265107-43-5
M. Wt: 206.24 g/mol
InChI Key: OFDRYHNFFIICNW-UHFFFAOYSA-N
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Description

1-(6-Morpholino-3-pyridinyl)-1-ethanone is a chemical compound with the molecular formula C11H14N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-(6-Morpholino-3-pyridinyl)-1-ethanone can be achieved through several routes. One common method involves the reaction of 6-morpholinopyridine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques like recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

1-(6-Morpholino-3-pyridinyl)-1-ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation. Major products from these reactions include various substituted pyridines and morpholine derivatives .

Scientific Research Applications

1-(6-Morpholino-3-pyridinyl)-1-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-(6-Morpholino-3-pyridinyl)-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which allow for versatile chemical modifications and a broad range of applications in various fields of research .

Properties

IUPAC Name

1-(6-morpholin-4-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDRYHNFFIICNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443057
Record name 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265107-43-5
Record name 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 32 (1.25 g, 7.9 mmol) and morpholine (2.20 mL, 25.2 mmol) in EtOH (22 mL) was refluxed for 12 h and then evaporated to dryness. The residue was dissolved in EtOAc (200 mL), washed with saturated NaHCO3 (50 mL×2) and brine (50 mL), dried over Na2SO4, filtered and evaporated to afford the title compound 33a (1.66 g, quantitative yield) as a pale yellow solid.
Name
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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